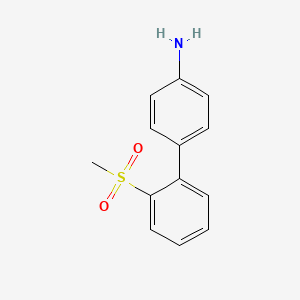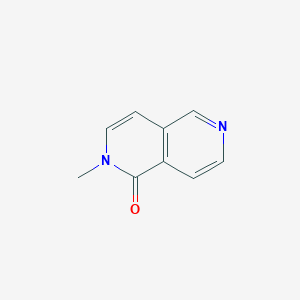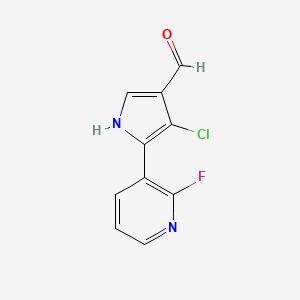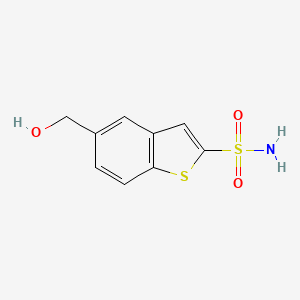
Ethyl -forMylcyanoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl -forMylcyanoacetate is an organic compound with the molecular formula C6H7NO3 It is an ester derivative of 3-oxo-2-cyanopropanoic acid, characterized by the presence of a cyano group (-CN) and an ester functional group (-COOEt)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl -forMylcyanoacetate typically involves the esterification of 3-oxo-2-cyanopropanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
3-Oxo-2-cyanopropanoic acid+EthanolAcid Catalyst3-Oxo-2-cyanopropanoic acid ethyl ester+Water
Common acid catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl -forMylcyanoacetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3-oxo-2-cyanopropanoic acid and ethanol in the presence of an acid or base.
Reduction: Reduction of the ester can lead to the formation of corresponding alcohols.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: 3-Oxo-2-cyanopropanoic acid and ethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl -forMylcyanoacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study enzyme mechanisms and metabolic pathways.
Mécanisme D'action
The mechanism of action of Ethyl -forMylcyanoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and ester functionality allow the compound to participate in various biochemical reactions, potentially inhibiting or activating specific pathways. Detailed studies on its mechanism of action are essential to understand its full potential in therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl Acetoacetate: Similar in structure but lacks the cyano group.
Methyl Acetoacetate: Similar ester functionality but with a methyl group instead of an ethyl group.
Ethyl Cyanoacetate: Contains a cyano group but differs in the position of the ester functionality.
Uniqueness
Ethyl -forMylcyanoacetate is unique due to the presence of both the cyano group and the ester functionality, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Propriétés
Formule moléculaire |
C6H7NO3 |
|---|---|
Poids moléculaire |
141.12 g/mol |
Nom IUPAC |
ethyl 2-cyano-3-oxopropanoate |
InChI |
InChI=1S/C6H7NO3/c1-2-10-6(9)5(3-7)4-8/h4-5H,2H2,1H3 |
Clé InChI |
ROQPWWBEJSZQJD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine](/img/structure/B8576852.png)






![N-methyl-1-thieno[2,3-b]thiophen-5-ylmethanamine](/img/structure/B8576905.png)
![4,5,6,7-Tetrahydrobenzo[b]thiophen-4-amine hydrochloride](/img/structure/B8576910.png)
![2,2-Bis-[4-(4-fluorobenzoyl)phenyl]propane](/img/structure/B8576916.png)

